4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
Description
The compound 4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a structurally complex molecule featuring a benzimidazole core linked to a pyrrolidin-2-one moiety. Key structural elements include:
- A benzimidazole ring substituted at the 1-position with a 3-(2,5-dimethylphenoxy)-2-hydroxypropyl chain.
- A pyrrolidin-2-one ring substituted at the 1-position with a 4-methoxyphenyl group and at the 4-position with the benzimidazole system. The 2,5-dimethylphenoxy and 4-methoxyphenyl groups may influence lipophilicity and binding interactions, critical for target engagement.
Properties
IUPAC Name |
4-[1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4/c1-19-8-9-20(2)27(14-19)36-18-23(33)17-32-26-7-5-4-6-25(26)30-29(32)21-15-28(34)31(16-21)22-10-12-24(35-3)13-11-22/h4-14,21,23,33H,15-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXIOZOTXDAHDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include lutidine and TBTU as coupling reagents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole and pyrrolidinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial and antiviral activities.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also affect cellular pathways by modulating the activity of key proteins and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, enabling comparative analysis of substituent effects on physicochemical and pharmacological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Positional Effects: The 2,5-dimethylphenoxy group in the target compound provides a distinct steric and electronic profile compared to 2,6-dimethylphenoxy () or 3,4-dimethylphenoxy (). For example, 2,5-substitution may allow better π-π stacking with planar targets, while 3,4-substitution could favor hydrophobic interactions .
Linker Modifications :
- Replacing the hydroxypropyl linker (target compound) with an ethyl group () removes a hydroxyl moiety, reducing hydrogen-bonding capacity and possibly altering solubility .
Pharmacophore Optimization: The tert-butyl substituent in ’s analog increases lipophilicity, which may improve membrane permeability but could also elevate off-target binding risks .
Biological Activity
The compound 4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule with potential therapeutic applications. Its intricate structure incorporates multiple functional groups that may contribute to its biological activity. This article aims to delve into the biological activities of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Structure
- Molecular Formula : C28H28N3O3
- Molecular Weight : 473.5 g/mol
- IUPAC Name : this compound
- InChI Key : SHLKFQKBVPZSMY-UHFFFAOYSA-N
The compound features a pyrrolidinone ring, a benzodiazole moiety, and various aromatic substituents that may influence its interaction with biological targets.
Synthesis
The synthesis typically involves multiple steps, including the formation of the benzimidazole core and subsequent modifications to introduce the desired functional groups. Key reactions include nucleophilic substitutions and cyclization processes.
Pharmacological Potential
Research indicates that compounds similar to This compound exhibit various biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of benzodiazole can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The presence of phenolic groups in the structure may enhance antimicrobial activity against a range of pathogens.
- Neuroprotective Effects : Some studies indicate potential neuroprotective effects attributed to the compound's ability to modulate neurotransmitter systems.
The mechanism of action is hypothesized to involve interaction with specific receptors or enzymes. For instance:
- The benzodiazole moiety may interact with GABA receptors or similar targets, potentially influencing neuronal excitability.
- The hydroxypropyl group could enhance solubility and bioavailability, facilitating interaction with cellular targets.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Anticancer Activity Study : A study published in Pharmaceutical Research demonstrated that a related benzodiazole derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) through induction of apoptosis .
- Antimicrobial Evaluation : Research in Journal of Antimicrobial Chemotherapy highlighted that related compounds showed promising activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
- Neuroprotective Study : A study reported in Neuroscience Letters indicated that compounds with similar structures could protect neuronal cells from oxidative stress-induced damage .
Data Table
| Activity Type | Compound Type | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | Benzodiazole Derivative | Induces apoptosis in MCF-7 cells | Pharmaceutical Research |
| Antimicrobial | Phenolic Compound | Effective against Gram-positive bacteria | Journal of Antimicrobial Chemotherapy |
| Neuroprotective | Similar Structure | Protects against oxidative stress | Neuroscience Letters |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
